Cas no 2680731-67-1 (tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate)

tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate 化学的及び物理的性質
名前と識別子
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- 2680731-67-1
- tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate
- EN300-28284048
-
- インチ: 1S/C17H23NO2/c1-6-10-15(13-14-11-8-7-9-12-14)18(5)16(19)20-17(2,3)4/h1,7-9,11-12,15H,10,13H2,2-5H3
- InChIKey: OGLKWEHCJMBQRS-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C)C(CC#C)CC1C=CC=CC=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 273.172878976g/mol
- どういたいしつりょう: 273.172878976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 29.5Ų
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28284048-0.5g |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate |
2680731-67-1 | 95.0% | 0.5g |
$1247.0 | 2025-03-19 | |
Enamine | EN300-28284048-10.0g |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate |
2680731-67-1 | 95.0% | 10.0g |
$5590.0 | 2025-03-19 | |
Enamine | EN300-28284048-0.25g |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate |
2680731-67-1 | 95.0% | 0.25g |
$1196.0 | 2025-03-19 | |
Enamine | EN300-28284048-5.0g |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate |
2680731-67-1 | 95.0% | 5.0g |
$3770.0 | 2025-03-19 | |
Enamine | EN300-28284048-1.0g |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate |
2680731-67-1 | 95.0% | 1.0g |
$1299.0 | 2025-03-19 | |
Enamine | EN300-28284048-2.5g |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate |
2680731-67-1 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 | |
Enamine | EN300-28284048-0.05g |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate |
2680731-67-1 | 95.0% | 0.05g |
$1091.0 | 2025-03-19 | |
Enamine | EN300-28284048-0.1g |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate |
2680731-67-1 | 95.0% | 0.1g |
$1144.0 | 2025-03-19 |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate 関連文献
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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3. Book reviews
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5. Book reviews
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamateに関する追加情報
Research Brief on tert-Butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate (CAS: 2680731-67-1) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate (CAS: 2680731-67-1) as a versatile intermediate in drug discovery and development. This compound, characterized by its unique structural features, has been the focus of several studies aimed at exploring its synthetic utility, biological activity, and potential therapeutic applications. The following brief provides an overview of the latest research findings related to this compound, emphasizing its role in medicinal chemistry and chemical biology.
One of the key areas of interest surrounding tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate is its application in the synthesis of bioactive molecules. Recent studies have demonstrated its utility as a building block in the construction of complex heterocyclic frameworks, which are often found in pharmacologically active compounds. For instance, researchers have employed this compound in the development of novel kinase inhibitors, leveraging its alkyne functionality for click chemistry-based derivatization. The ability to introduce diverse substituents at the alkyne position has enabled the rapid generation of compound libraries for high-throughput screening.
In addition to its synthetic applications, tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate has been investigated for its direct biological effects. Preliminary in vitro studies have shown that derivatives of this compound exhibit moderate inhibitory activity against certain cancer cell lines, particularly those associated with breast and prostate cancers. Mechanistic studies suggest that these effects may be mediated through the modulation of key signaling pathways, including the PI3K/AKT and MAPK cascades. However, further validation is required to elucidate the precise molecular targets and therapeutic potential of these derivatives.
The pharmacokinetic properties of tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate and its derivatives have also been a subject of recent investigation. Studies have focused on optimizing the compound's metabolic stability and bioavailability through structural modifications. For example, the introduction of fluorine atoms at strategic positions has been shown to enhance both the stability and permeability of the molecule, making it a more attractive candidate for drug development. These findings underscore the importance of continued research into the structure-activity relationships of this compound class.
Looking ahead, the potential applications of tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate extend beyond traditional small-molecule therapeutics. Recent work has explored its use in targeted drug delivery systems, where its alkyne moiety serves as a handle for conjugation to nanoparticles and other carrier platforms. Additionally, its incorporation into proteolysis-targeting chimeras (PROTACs) has shown promise in the selective degradation of disease-relevant proteins. These innovative approaches highlight the compound's versatility and its growing importance in modern drug discovery paradigms.
In conclusion, tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate (CAS: 2680731-67-1) represents a valuable tool in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activity make it a compelling subject for ongoing investigation. As research in this area continues to evolve, we anticipate further breakthroughs that will expand our understanding of this compound's therapeutic potential and its role in addressing unmet medical needs.
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